molecular formula C10H5NO3S2 B12598546 6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 649757-46-0

6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B12598546
CAS No.: 649757-46-0
M. Wt: 251.3 g/mol
InChI Key: PTVUYMZLFUGWDL-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a unique structure combining thiophene and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with oxazine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-bromothiophene share the thiophene ring structure.

    Oxazine Derivatives: Compounds such as 2H-benzo[d][1,3]oxazine and 3,4-dihydro-2H-benzo[e][1,3]oxazine share the oxazine ring structure.

Uniqueness

6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to the combination of thiophene and oxazine rings in a single molecule. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

649757-46-0

Molecular Formula

C10H5NO3S2

Molecular Weight

251.3 g/mol

IUPAC Name

6-thiophen-3-yl-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C10H5NO3S2/c12-9-8-6(11-10(13)14-9)3-7(16-8)5-1-2-15-4-5/h1-4H,(H,11,13)

InChI Key

PTVUYMZLFUGWDL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC3=C(S2)C(=O)OC(=O)N3

Origin of Product

United States

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